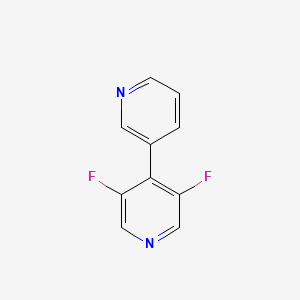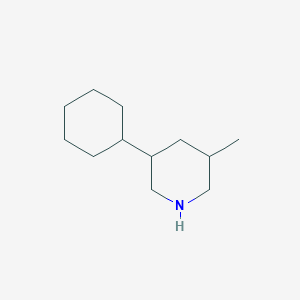
3,5-Difluoro-4-(pyridin-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Difluoro-4-(pyridin-3-yl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. These compounds have reduced basicity and are generally less reactive than their chlorinated and brominated analogues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of fluorinated pyridines, including 3,5-Difluoro-4-(pyridin-3-yl)pyridine, can be achieved through various methods. One common approach involves the nucleophilic substitution of pentafluoropyridine with appropriate nucleophiles . Another method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods: Industrial production of fluorinated pyridines often involves the use of high availability fluorinated synthetic blocks and effective fluorinating reagents. The reliable fluorination technology and the accumulation of basic and advanced knowledge of fluorine chemistry have accelerated developments in this field .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Difluoro-4-(pyridin-3-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction for forming carbon–carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide can be used under basic conditions.
Suzuki–Miyaura Coupling: Utilizes organoboron reagents and palladium catalysts under mild and functional group tolerant conditions.
Major Products: The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution with sodium azide can yield azidopyridines .
Aplicaciones Científicas De Investigación
3,5-Difluoro-4-(pyridin-3-yl)pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 3,5-Difluoro-4-(pyridin-3-yl)pyridine exerts its effects involves its interaction with molecular targets and pathways. The presence of fluorine atoms in the aromatic ring influences the compound’s reactivity and interaction with biological molecules. Specific pathways and targets can vary depending on the application, such as enzyme inhibition or receptor binding .
Comparación Con Compuestos Similares
3,5-Difluoro-2,4,6-triazidopyridine: Another fluorinated pyridine derivative with similar properties.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type compound with unique structural features.
Uniqueness: 3,5-Difluoro-4-(pyridin-3-yl)pyridine stands out due to its specific substitution pattern and the presence of fluorine atoms, which impart unique electronic and steric properties. These properties make it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H6F2N2 |
|---|---|
Peso molecular |
192.16 g/mol |
Nombre IUPAC |
3,5-difluoro-4-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H6F2N2/c11-8-5-14-6-9(12)10(8)7-2-1-3-13-4-7/h1-6H |
Clave InChI |
FOTHFQWKGYOVTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=C(C=NC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(E)-2-Bromoethenyl]-2-methoxyphenol](/img/structure/B13167894.png)




![({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene](/img/structure/B13167931.png)

![1-[1-(Aminomethyl)cycloheptyl]ethan-1-ol](/img/structure/B13167936.png)


![4-Chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13167960.png)



